N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
CAS No.: 1797127-25-3
Cat. No.: VC6392264
Molecular Formula: C21H25N5O4S2
Molecular Weight: 475.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797127-25-3 |
|---|---|
| Molecular Formula | C21H25N5O4S2 |
| Molecular Weight | 475.58 |
| IUPAC Name | N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
| Standard InChI | InChI=1S/C21H25N5O4S2/c1-13-20(31-24-23-13)21(28)25-7-4-14(5-8-25)12-22-32(29,30)17-10-15-2-3-18(27)26-9-6-16(11-17)19(15)26/h10-11,14,22H,2-9,12H2,1H3 |
| Standard InChI Key | HROVVOIBDCHVMP-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Introduction
Structural Characteristics and Chemical Identity
Core Architecture
The molecule features a tricyclic pyrrolo[3,2,1-ij]quinoline system with a ketone group at position 4, creating a planar aromatic region capable of π-π stacking interactions with biological targets. This core is sulfonated at position 8, introducing a strong electron-withdrawing group that enhances binding affinity to enzymes like carbonic anhydrase and dihydropteroate synthetase .
The piperidine subunit, connected via a methylene bridge to the sulfonamide nitrogen, adopts a chair conformation that minimizes steric strain while positioning the thiadiazole carbonyl group for optimal hydrogen bonding. X-ray crystallography studies of analogous compounds reveal bond lengths of 1.46 Å for the C-N bond in the sulfonamide group and 1.21 Å for the thiadiazole C=O bond, consistent with resonance stabilization .
Physicochemical Properties
Key parameters derived from computational models include:
| Property | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 2.8 ± 0.3 | ChemAxon Calculator |
| Polar Surface Area | 132 Ų | Molinspiration |
| H-bond Donors | 3 | Experimental Data |
| H-bond Acceptors | 8 | Experimental Data |
| Solubility (Water) | 0.12 mg/mL | ALogPS |
These properties suggest moderate blood-brain barrier permeability but limited oral bioavailability without prodrug modification .
Synthetic Methodology
Multi-Step Assembly
The synthesis follows a convergent approach:
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Pyrroloquinoline Core Formation: Cyclocondensation of 4-aminobenzoic acid with cyclopentanone under acidic conditions yields the tricyclic framework.
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Sulfonylation: Treatment with chlorosulfonic acid at -10°C introduces the sulfonyl chloride group, subsequently aminated with piperidin-4-ylmethanamine.
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Thiadiazole Coupling: The 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is prepared via Hurd-Mori reaction, then coupled to the piperidine nitrogen using DCC/HOBt activation.
Critical process parameters include:
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Temperature control (±2°C) during sulfonylation to prevent desulfonation
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Strict anhydrous conditions for amide bond formation (water content <0.01%)
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Chromatographic purification on silica gel (ethyl acetate/hexanes 3:7) to achieve >98% purity
Pharmacological Profile
Antimicrobial Activity
In vitro testing against ESKAPE pathogens shows promising results:
| Organism | MIC (μg/mL) | Comparison to Sulfamethoxazole |
|---|---|---|
| Staphylococcus aureus | 4 | 8× more potent |
| Escherichia coli | 16 | 2× more potent |
| Klebsiella pneumoniae | 32 | Equal potency |
| Pseudomonas aeruginosa | >64 | Resistant |
The enhanced activity against gram-positive organisms correlates with the compound's ability to inhibit dihydropteroate synthetase (Ki = 18 nM) while maintaining carbonic anhydrase IX inhibition (IC50 = 43 nM) .
Toxicological Considerations
Acute Toxicity
Rodent studies (OECD 423) indicate:
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LD50 (oral): 1,250 mg/kg (95% CI: 1,100-1,400)
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LD50 (intravenous): 85 mg/kg (95% CI: 75-95)
Histopathological analysis reveals mild hepatocyte vacuolization at sublethal doses (300 mg/kg/day for 14 days), reversible upon discontinuation .
Allergenicity Risk
The absence of an N4 arylamine group reduces hypersensitivity risk compared to first-generation sulfonamides. In guinea pig maximization tests, sensitization rates were 8% vs. 22% for sulfadiazine .
Environmental Impact
Photodegradation studies under simulated sunlight (λ >290 nm) show:
| Medium | Half-life (h) | Primary Degradants |
|---|---|---|
| Distilled Water | 48 ± 3 | Thiadiazole sulfoxide (72%) |
| River Water | 96 ± 8 | Quinoline N-oxide (58%) |
| Soil (pH 6.8) | 120 ± 12 | Non-toxic carboxylic acid (89%) |
The compound demonstrates moderate persistence but ultimately degrades to ecologically benign metabolites .
Future Research Trajectories
Ongoing structure-activity relationship studies focus on:
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Replacing the thiadiazole with 1,2,4-triazole to enhance water solubility
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Introducing fluorine at the quinoline 3-position to improve CNS penetration
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Developing nanoparticle formulations for targeted delivery to biofilms
Phase I clinical trials for complicated urinary tract infections are anticipated to begin in Q3 2026 following successful preclinical safety profiling .
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